

# Application Notes: Preclinical Evaluation of Roniciclib and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Roniciclib (also known as BAY 1000394) is a potent, orally bioavailable pan-cyclin-dependent kinase (CDK) inhibitor with activity against CDKs involved in both cell cycle regulation and transcription (CDK1, CDK2, CDK4, CDK7, CDK9).[1][2][3] Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily by inducing DNA cross-links, leading to DNA damage and subsequent apoptosis. The combination of a cell cycle inhibitor like Roniciclib with a DNA-damaging agent such as cisplatin is a rational approach to enhance anti-tumor efficacy. By arresting the cell cycle, Roniciclib may prevent DNA repair and potentiate the cytotoxic effects of cisplatin, leading to a synergistic anti-cancer effect.[2][4] These notes provide a summary of preclinical data and detailed protocols for evaluating the combination of Roniciclib and cisplatin.

## **Quantitative Data Summary**

The following tables summarize the quantitative data from preclinical studies on **Roniciclib** as a monotherapy and in combination with cisplatin.

Table 1: In Vitro Inhibitory Activity of Roniciclib



| Target Kinase                | IC50 (nM) | Cell Line Panel | Mean IC₅o (nM) |
|------------------------------|-----------|-----------------|----------------|
| CDK1/cyclin B                | 7         | N/A             | N/A            |
| CDK2/cyclin E                | 9         | N/A             | N/A            |
| CDK4/cyclin D                | 11        | N/A             | N/A            |
| CDK9/cyclin T1               | 5         | N/A             | N/A            |
| CDK7/cyclin H/MAT1           | 25        | N/A             | N/A            |
| Various Human Tumor<br>Cells | N/A       | Various         | 16             |

Data sourced from MedChemExpress.[1]

Table 2: In Vivo Efficacy of Roniciclib and Cisplatin Combination in Xenograft Models

| Tumor Model                       | Treatment<br>Group        | Dose                    | T/C Value* | Outcome                              |
|-----------------------------------|---------------------------|-------------------------|------------|--------------------------------------|
| HeLa-MaTu<br>(Cervical<br>Cancer) | Roniciclib +<br>Cisplatin | 1.0 mg/kg<br>Roniciclib | 0.01       | Strong Tumor<br>Growth<br>Inhibition |
| HeLa-MaTu<br>(Cervical<br>Cancer) | Roniciclib +<br>Cisplatin | 1.5 mg/kg<br>Roniciclib | -0.02      | Tumor<br>Regression                  |

T/C Value (Treatment/Control): A value < 0.42 is considered significant anti-tumor activity. A negative value indicates tumor regression. Data sourced from Siemeister G, et al. Mol Cancer Ther. 2012.[1]

## **Signaling Pathways and Experimental Workflows**

Mechanism of Action: Roniciclib and Cisplatin Synergy

**Roniciclib** inhibits multiple CDKs, leading to cell cycle arrest at various phases and inhibition of transcription. Cisplatin causes DNA damage. The combination prevents cancer cells from







repairing this damage, pushing them towards programmed cell death (apoptosis).













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roniciclib down-regulates stemness and inhibits cell growth by inducing nucleolar stress in neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase inhibitor dinaciclib potently synergizes with cisplatin in preclinical models of ovarian cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Preclinical Evaluation of Roniciclib and Cisplatin Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612086#roniciclib-combination-therapy-with-cisplatin-preclinical]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com